cis-Exo-2,3-norbornanediol
Description
Properties
CAS No. |
16329-23-0 |
|---|---|
Molecular Formula |
C6H14MgO2 |
Synonyms |
cis-exo-2,3-norbornanediol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Norbornane derivatives share the bicyclo[2.2.1]heptane skeleton but differ in substituents and stereochemistry. Key comparisons include:
Key Observations :
- Steric Effects: The cis-exo diol configuration in this compound creates a sterically hindered environment compared to monofunctional derivatives like exo-norborneol, influencing reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
- Electrophilicity: Unlike the electron-deficient anhydride (), this compound’s hydroxyl groups favor hydrogen bonding and participation in acid-base catalysis.
Physical Properties
Key Observations :
- exo-Norborneol exhibits a high melting point (262–268°C) due to strong intermolecular hydrogen bonding, a property likely shared but unconfirmed for this compound .
- The anhydride derivative’s reactivity with water contrasts with the diol’s stability, underscoring functional group influence on hydrolytic behavior .
Key Observations :
- Unlike the anhydride (), this compound lacks documented hazards, suggesting lower toxicity.
Preparation Methods
Procedure
-
Generation of Cyclopentadiene (CPD):
Dicyclopentadiene (DCPD) undergoes thermal cracking at 160–180°C to yield CPD. -
Diels-Alder Reaction:
CPD reacts with MAH in ethyl acetate/hexane at 60°C to form cis-5-norbornene-exo-2,3-dicarboxylic anhydride (exo-NDA). -
Hydrolysis to Diol:
exo-NDA undergoes alkaline hydrolysis (e.g., NaOH/H₂O) followed by acidification to yield cis-exo-2,3-norbornanediol.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Diels-Alder Temp/Time | 60°C, 1 h | |
| exo-NDA Yield | 82.7% | |
| Dihydroxylation Yield | 88% | |
| Final Purity | >98% (recrystallized) |
Acid-Catalyzed Hydrolysis of Acetals
This method leverages the stability of norbornane acetals under acidic conditions to generate the diol.
Procedure
Key Data
Stereoselective Reduction of Norbornene Dienes
Catalytic hydrogenation or borane-mediated reduction of norbornene dienes provides stereocontrol.
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Hydrogenation Yield | 90% | |
| Borane Reduction Yield | 85% | |
| exo:endo Selectivity | 95:5 (BH₃·THF) |
Enzymatic Resolution of Racemic Mixtures
Lipase-catalyzed kinetic resolution achieves enantiopure cis-exo-diol.
Procedure
Key Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diels-Alder + Hydrolysis | 88 | >98 | High | Moderate |
| Acetal Hydrolysis | 75 | 95 | Medium | Low |
| Catalytic Reduction | 90 | 97 | High | High |
| Enzymatic Resolution | 50 | >99 | Low | High |
Mechanistic Insights
-
Diels-Alder Stereochemistry: The exo preference in MAH/CPD cycloaddition arises from secondary orbital interactions.
-
Hydrolysis Kinetics: Acid-catalyzed acetal cleavage proceeds via oxocarbenium ion intermediates.
-
Borane Selectivity: Syn-addition of BH₃ preserves the exo configuration due to norbornane’s rigid geometry .
Q & A
Q. What are the established synthetic protocols for cis-exo-2,3-norbornanediol, and how can researchers optimize yield and purity?
The compound is synthesized via osmium tetroxide-catalyzed hydroxylation of norbornylene, achieving an 88% yield on scales >30 g. Key optimization steps include controlled reaction temperature (0–5°C), stoichiometric use of oxidizing agents, and purification via recrystallization from non-polar solvents. Purity (>99%) is critical for downstream applications, necessitating rigorous characterization by NMR and GC-MS .
Q. How should researchers handle and store this compound to ensure stability and reproducibility?
The compound must be stored in airtight containers under refrigeration (2–8°C) to prevent oxidation or moisture absorption. Handling requires inert gas (N₂/Ar) purging during transfers. Safety protocols mandate PPE (gloves, goggles) due to potential irritancy, and electrostatic discharge prevention during bulk handling .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Structural validation relies on H/C NMR (e.g., exo-protons at δ 1.2–1.5 ppm) and X-ray crystallography. For crystallographic analysis, phase annealing methods (e.g., SHELX-90) improve resolution in larger structures by optimizing negative quartet relations .
Advanced Research Questions
Q. How does the rigid norbornyl framework influence the reactivity of this compound in macrocyclic ligand synthesis?
The bicyclic structure imposes steric constraints, favoring endo-face reactivity in crown ether formation. For example, dinorbornyl-16-crown-5 derivatives exhibit enhanced Na⁺/K⁺ selectivity due to preorganized cavities. Researchers should compare binding constants (log K) via titration calorimetry to assess ion affinity .
Q. How can researchers resolve contradictions in thermodynamic stability data for boronic esters derived from this compound?
Q. What strategies mitigate experimental bias when studying this compound in radical chain reactions?
Use alkylboronic esters of the diol as radical precursors under inert conditions. Validate chain propagation efficiency via EPR spectroscopy and kinetic isotope effects. Address anomalies (e.g., unanticipated byproducts) by revisiting initiation steps or solvent polarity effects .
Q. How should researchers design replication-friendly experiments involving this compound?
Document synthetic parameters (catalyst batch, reaction time/temperature) and analytical conditions (NMR solvent, column type for HPLC). Share raw crystallographic data (CIF files) and negative results to aid reproducibility. Cross-validate ion-extraction efficiencies using standardized ISE (ion-selective electrode) protocols .
Methodological Guidance
- Data Contradiction Analysis : When conflicting results arise (e.g., ion selectivity vs. ligand structure), apply triangulation using multiple techniques (X-ray, NMR, computational modeling). Explicitly state assumptions (e.g., solvent dielectric effects) in publications .
- Ethical Reporting : Disclose chemical suppliers, purity grades, and safety data per ICMJE standards. For animal studies, detail exclusion criteria (e.g., metabolic tolerance thresholds) and consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
